molecular formula C9H18N2O2 B11953559 Pentanamide, 2-(acetylamino)-N,4-dimethyl- CAS No. 26090-94-8

Pentanamide, 2-(acetylamino)-N,4-dimethyl-

Cat. No.: B11953559
CAS No.: 26090-94-8
M. Wt: 186.25 g/mol
InChI Key: GFQFFCFJVLJXRY-UHFFFAOYSA-N
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Description

Structural Classification and Relevance in Organic Chemistry

From a structural standpoint, Pentanamide (B147674), 2-(acetylamino)-N,4-dimethyl- is classified as an N-acylated and N-alkylated amino acid amide. The core of the molecule is a pentanamide, which is a monocarboxylic acid amide resulting from the formal condensation of valeric acid with an amine. nih.gov

The key functional groups that define its chemical reactivity and relevance are:

The Amide Linkage: The molecule contains two amide bonds. The formation of amide bonds is a cornerstone of organic synthesis, particularly in the construction of peptides. These bonds are typically formed by reacting a carboxylic acid derivative (like an acyl chloride or anhydride) with an amine. youtube.com Modern enzymatic methods are also being developed for the "green" synthesis of such amides, highlighting the ongoing importance of these linkages. nih.gov

N-acetylation: The 2-(acetylamino)- portion of the name indicates that the amino group at the alpha-carbon (the carbon adjacent to the carbonyl) is acetylated. nih.gov Acetylation is a common and vital reaction in organic chemistry. In the context of peptide and amino acid chemistry, N-acetylation is often used as a protecting group strategy during synthesis. nih.gov It also neutralizes the positive charge of a free amino group, which can significantly alter a molecule's physical and biological properties.

N-methylation: The N,4-dimethyl- part of the name specifies two methyl groups: one on the amide nitrogen (N-methyl) and one at the fourth carbon of the pentanamide chain (4-methyl). N-methylation of amide bonds is a critical modification in peptide chemistry. It is known to increase a peptide's resistance to enzymatic degradation by proteases, enhance its lipophilicity, and improve its ability to cross cell membranes. nih.govresearchgate.net Furthermore, this modification introduces steric hindrance that can restrict the conformational flexibility of the peptide backbone, which is a key strategy in designing molecules that bind to specific biological targets. researchgate.net

The synthesis of such a molecule involves standard organic reactions, including amide bond formation and methylation. The study of its parent structure, N-acetyl-leucine, has involved processes like racemization and acetylation from L-leucine, indicating the synthetic pathways available for creating such derivatives. google.com

Emerging Significance in Interdisciplinary Scientific Fields

While Pentanamide, 2-(acetylamino)-N,4-dimethyl- is not itself the subject of widespread research, its structural features place it at the intersection of several rapidly advancing scientific fields. Its significance is best understood by examining the research into its core components and analogous structures.

Model Compound for Biophysical Studies: N-acetylated and N-methylated amino acid amides are frequently used as model compounds to study the conformational preferences of peptides. researchgate.netresearchgate.net The methylation on the amide nitrogen prevents the formation of a hydrogen bond, and its steric bulk influences the accessible dihedral angles (phi and psi) of the peptide backbone. Computational and spectroscopic studies on these simple "dipeptide mimetics" provide fundamental insights into the forces that govern protein folding and structure. researchgate.netrsc.org

Relevance to Drug Discovery and Medicinal Chemistry: The modifications present in this molecule are key tools in modern drug discovery. nih.gov

N-methylation is a well-established strategy to enhance the pharmacokinetic properties of peptide-based drug candidates, improving their metabolic stability and bioavailability. nih.govresearchgate.net This modification can turn a biologically active peptide that is quickly degraded in the body into a viable drug candidate.

The parent structure, N-acetyl-leucine , has shown significant promise as a therapeutic agent. Research has demonstrated that its L-enantiomer is the pharmacologically active form for treating various neurological disorders. nnpdf.orgbiorxiv.org Studies in animal models of rare neurodegenerative lysosomal storage diseases, such as Niemann-Pick disease type C and Sandhoff disease, have shown that N-acetyl-leucine can improve motor function and increase lifespan. nnpdf.orgmdpi.com It has also been investigated for its neuroprotective effects following traumatic brain injury, where it was found to reduce cell death and neuroinflammation. biorxiv.orgresearchgate.net This research on a closely related analog underscores the potential biological relevance of N-acylated leucine (B10760876) derivatives.

Indicator of Research Interest: The existence of patents associated with Pentanamide, 2-(acetylamino)-N,4-dimethyl-, as listed in chemical databases, suggests that it may be part of larger investigations in proprietary research and development, even if this work is not published in peer-reviewed literature. nih.gov

Data Tables

Compound Identifiers

PropertyValueSource
IUPAC Name 2-acetamido-N,4-dimethylpentanamide nih.gov
CAS Number 26090-94-8 nih.gov
Molecular Formula C₉H₁₈N₂O₂ nih.gov
PubChem CID 4691503 nih.gov
Synonyms (2S)-2-(acetylamino)-N,4-dimethylpentanamide, N-acetyl-dl-leucine methylamide nih.gov

Physicochemical Properties

PropertyValueSource
Molecular Weight 186.25 g/mol nih.gov
XLogP3 0.1 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 4 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-N,4-dimethylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQFFCFJVLJXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405614
Record name Pentanamide, 2-(acetylamino)-N,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26090-94-8
Record name Pentanamide, 2-(acetylamino)-N,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Pentanamide, 2 Acetylamino N,4 Dimethyl

Established Synthetic Pathways to the Pentanamide (B147674) Scaffold

The construction of the core pentanamide structure of this compound relies on fundamental reactions common in peptide and medicinal chemistry.

The reaction is typically performed after the primary amine is in place. A standard laboratory protocol involves using an acetylating agent like acetic anhydride (B1165640) in the presence of a base or as part of a solid-phase peptide synthesis (SPPS) capping step. wpmucdn.com This "capping" process is also used to terminate unreacted peptide chains during SPPS. peptide.com

Common Acetylating Agents:

Acetic Anhydride

Acetyl Chloride

The mechanism involves the nucleophilic attack of the free amine on the carbonyl carbon of the acetylating agent, leading to the formation of the stable amide bond. wpmucdn.com

The synthesis requires two distinct methylation steps: one at the N-terminal amide nitrogen (forming the N-methylpentanamide) and another on the side chain at the 4-position. Regioselectivity is a significant challenge in the alkylation of amides, as competition between N-alkylation and O-alkylation can lead to a mixture of products. acs.orgacs.org

While direct N-alkylation of a secondary amide can be difficult, the use of N-methylated amino acid precursors is a more common and efficient strategy. For the N-methyl amide portion of the molecule, starting with N-methylamine for the final amide bond formation is a standard approach.

For the methylation at the 4-position, the synthesis would typically start from a leucine (B10760876) derivative that already contains the isobutyl group, which includes the dimethylated carbon. However, if constructing this side chain were necessary, catalytic asymmetric alkylation methods for conjugated amides could be employed, though this is more complex. researchgate.net Research into the regioselective alkylation of amides has shown that reaction conditions can be tuned to favor one product over another. For instance, using trifluoroacetic acid (TFA) as a catalyst with Meerwein's reagent (Et3O·BF4) has been shown to achieve complete O-alkylation of amides, highlighting the need for carefully chosen conditions to ensure the desired N-alkylation. acs.orgorganic-chemistry.org

A logical sequential synthesis for Pentanamide, 2-(acetylamino)-N,4-dimethyl- would mirror standard solution-phase or solid-phase peptide synthesis. libretexts.org The process involves a step-by-step assembly of the molecule, utilizing protecting groups to prevent unwanted side reactions.

A plausible synthetic sequence would involve:

Starting Material: Leucine, which already contains the 4-methylpentyl side chain.

N-terminal Protection: The amino group of leucine would be protected, for example, with a Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group. peptide.com

Carboxyl Group Activation: The carboxylic acid of the protected leucine is activated using a coupling reagent (e.g., DCC, HATU) to facilitate amide bond formation. libretexts.orgrsc.org

Amidation: The activated acid is reacted with N-methylamine to form the N-methylamide at the C-terminus.

N-terminal Deprotection: The protecting group on the amino group is removed.

Acetylation: The newly freed amino group is acetylated using a reagent like acetic anhydride. wpmucdn.com

This sequential approach ensures that each bond is formed in the correct location, leading to the final target molecule with high purity.

Advanced Synthetic Techniques for Analogues and Derivatives

The peptide-like backbone of Pentanamide, 2-(acetylamino)-N,4-dimethyl- makes it a suitable candidate for the application of advanced synthetic methods to create a variety of analogues and derivatives.

While the target compound is linear, its dipeptide-like structure is a direct precursor to cyclic derivatives, specifically 2,5-diketopiperazines (DKPs). Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating such reactions. researchgate.netthieme-connect.com The cyclization of unprotected dipeptides in water can be achieved in high yields and with very short reaction times (e.g., 10 minutes) using microwave irradiation. thieme-connect.com

This green chemistry approach often eliminates the need for protecting groups at the C-terminus, which are typically required in conventional methods. researchgate.netnih.gov This technique could be applied to a de-acetylated and de-methylated precursor of the title compound to form a cyclic dipeptide, which could then be further functionalized.

Microwave Cyclization Reaction Parameters

Parameter Typical Condition Reference
Solvent Water researchgate.netthieme-connect.com
Precursor Unprotected Dipeptide thieme-connect.com
Technology Microwave Irradiation nih.gov
Reaction Time 10-20 minutes thieme-connect.commdpi.com

| Yield | High to Quantitative | researchgate.netnih.gov |

The pentanamide scaffold can be incorporated into larger, more complex molecules through various coupling reactions. These methods are essential for creating conjugates with other chemical entities, such as reporter tags, polymers, or other bioactive molecules.

Common Coupling Reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective reagent for forming amide bonds, especially in cases of sterically hindered amino acids or N-methylated residues. rsc.org

EDCI/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic carbodiimide-based coupling system used widely in peptide synthesis. rsc.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the formation of carbon-nitrogen bonds between an amine and an aryl halide. youtube.com This could be used to attach the pentanamide structure to an aromatic system, creating highly complex derivatives.

These coupling reactions enable the synthesis of a diverse library of pentanamide-based compounds, expanding their potential applications in various fields of chemical research.

Chemo-Enzymatic Synthesis of Related Amino-Pentanamides

The synthesis of complex organic molecules such as Pentanamide, 2-(acetylamino)-N,4-dimethyl-, can be approached through various synthetic routes. One increasingly important methodology in modern organic chemistry is the combination of chemical and enzymatic steps, known as chemo-enzymatic synthesis. This approach leverages the high selectivity and efficiency of enzymes for specific transformations, often under mild reaction conditions, which can be a significant advantage over purely chemical methods that may require extensive protecting group strategies and harsh reagents. nih.gov

A plausible chemo-enzymatic strategy could involve the enzymatic resolution of a racemic precursor. For instance, a racemic amino acid amide could be synthesized chemically and then subjected to an enzymatic hydrolysis where an aminopeptidase (B13392206) selectively hydrolyzes one enantiomer, allowing for the separation of the desired stereoisomer. iupac.org For example, aminopeptidases from Pseudomonas putida have been successfully employed in the resolution of various amino acid amides. iupac.org

The general principle of this enzymatic resolution is outlined in the table below:

StepDescriptionReactantsEnzyme/ReagentProducts
1Chemical SynthesisA suitable starting material (e.g., a ketone)Chemical reagents (e.g., Strecker synthesis reagents)Racemic amino acid amide precursor
2Enzymatic ResolutionRacemic amino acid amideAminopeptidase (e.g., from Pseudomonas putida) in an aqueous bufferD-amino acid and L-amino acid amide (or vice-versa depending on enzyme selectivity)
3SeparationThe unreacted amide and the hydrolyzed amino acidStandard chromatographic or extraction techniquesOptically pure amino acid amide
4N-acetylation and N-methylationThe optically pure amino acid amideAcetic anhydride and a methylating agentPentanamide, 2-(acetylamino)-N,4-dimethyl-

This chemo-enzymatic approach offers a "green" and efficient alternative for producing enantiomerically pure amino acid derivatives, which are crucial building blocks in the pharmaceutical and agrochemical industries. iupac.org

Reaction Mechanisms and Chemical Reactivity Studies

The chemical reactivity of Pentanamide, 2-(acetylamino)-N,4-dimethyl-, is primarily dictated by the functional groups present in its structure: a secondary amide and a primary amide. The following sections will delve into the key reaction mechanisms that govern the transformations of this molecule.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl group, leading to the substitution of the leaving group.

In the case of Pentanamide, 2-(acetylamino)-N,4-dimethyl-, there are two amide carbonyl groups that can potentially undergo nucleophilic acyl substitution. The general mechanism proceeds through a tetrahedral intermediate. libretexts.org

The reactivity of the two amide groups towards nucleophilic attack can be influenced by steric and electronic factors. The N-methylpentanamide moiety may exhibit different reactivity compared to the N-acetylamino group. Generally, amides are less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acid chlorides or anhydrides due to the resonance stabilization provided by the nitrogen lone pair. libretexts.org

The key steps of the nucleophilic acyl substitution mechanism are:

Nucleophilic attack: A nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.

Leaving group departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.

For the pentanamide group, the leaving group would be the methylamine (B109427) anion, while for the acetamido group, it would be the corresponding anion. The feasibility of the reaction depends on the relative basicity of the nucleophile and the leaving group; the reaction generally favors the displacement of the weaker base. masterorganicchemistry.com

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of Pentanamide, 2-(acetylamino)-N,4-dimethyl-, refers to its resistance to cleavage by water. Amide bonds are generally stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. The kinetics of this degradation process are important for determining the shelf-life and biological fate of the compound.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This is often referred to as saponification. masterorganicchemistry.com The resulting carboxylic acid will be deprotonated under basic conditions to form the carboxylate salt.

The rate of hydrolysis will depend on factors such as pH, temperature, and the specific structure of the amide. The presence of two amide linkages in Pentanamide, 2-(acetylamino)-N,4-dimethyl-, means that hydrolysis can occur at either site, potentially leading to a mixture of products.

Condensation Reactions with Electrophilic Species

The nitrogen atoms in the amide groups of Pentanamide, 2-(acetylamino)-N,4-dimethyl-, possess lone pairs of electrons and can therefore act as nucleophiles in condensation reactions with various electrophiles. However, the nucleophilicity of the amide nitrogen is significantly reduced due to resonance with the adjacent carbonyl group.

Despite this reduced nucleophilicity, condensation reactions can occur, particularly with strong electrophiles or under specific catalytic conditions. For example, amides can react with alkyl halides, although this typically requires strong bases to deprotonate the amide first to form a more potent nucleophile (the amidate ion).

Another example of a condensation reaction is the Vilsmeier-Haack reaction, where a substituted amide reacts with phosphorus oxychloride and a tertiary amine to form a Vilsmeier reagent, which can then be used to formylate activated aromatic rings. While not a direct condensation on the amide nitrogen itself, it showcases the reactivity of the amide group in the presence of strong electrophiles.

The table below summarizes the key reactive sites and potential transformations of Pentanamide, 2-(acetylamino)-N,4-dimethyl-:

Functional GroupReactive SiteType of ReactionPotential ReagentsPotential Products
PentanamideCarbonyl CarbonNucleophilic Acyl SubstitutionH₂O/H⁺ or OH⁻2-(acetylamino)-4-methylpentanoic acid and methylamine
AcetamidoCarbonyl CarbonNucleophilic Acyl SubstitutionH₂O/H⁺ or OH⁻2-amino-N,4-dimethylpentanamide and acetic acid
Amide NitrogensNitrogen AtomCondensationStrong electrophiles (e.g., alkyl halides with a strong base)N-alkylated products

Advanced Spectroscopic and Computational Analysis of Pentanamide, 2 Acetylamino N,4 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Applications in Characterization and Conformation

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule, as well as their neighboring environments. For Pentanamide (B147674), 2-(acetylamino)-N,4-dimethyl-, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment.

The N-methyl group of the pentanamide would likely appear as a doublet due to coupling with the adjacent amide proton. The acetyl group's methyl protons would present as a sharp singlet. The protons of the isobutyl group (C4-methyls and the C4-proton) and the methylene (B1212753) protons at C3 would show characteristic splitting patterns (e.g., doublets and multiplets) based on their coupling with adjacent protons. The α-proton at C2 is expected to be a multiplet due to coupling with both the adjacent NH proton and the C3 methylene protons. The chemical shifts of the amide protons (N-H) can be influenced by solvent and temperature, often appearing as broad signals. ucl.ac.uknih.gov

Predicted ¹H NMR Data for Pentanamide, 2-(acetylamino)-N,4-dimethyl-

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H (N-H, acetylamino)7.5 - 8.5d~8
H (N-H, pentanamide)6.0 - 7.0q~4.5
H (C2, α-proton)4.2 - 4.5m-
H (C3, methylene)1.4 - 1.7m-
H (C4, methine)1.6 - 1.9m-
H (C4, dimethyl)0.8 - 1.0d~6.5
H (N-CH₃, methylamide)2.7 - 2.8d~4.5
H (Acetyl-CH₃)1.9 - 2.1s-

Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

¹³C NMR for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. libretexts.orgoregonstate.eduyoutube.com

For Pentanamide, 2-(acetylamino)-N,4-dimethyl-, two carbonyl carbons are expected to appear in the downfield region (170-175 ppm). The α-carbon (C2) attached to the nitrogen atom will be found in the range of 50-60 ppm. The carbons of the isobutyl group and the N-methyl and acetyl methyl groups will resonate in the upfield region of the spectrum. libretexts.orgchemicalbook.com A predicted ¹³C NMR spectrum is available in the PubChem database, which can serve as a reference. nih.gov

Predicted ¹³C NMR Data for Pentanamide, 2-(acetylamino)-N,4-dimethyl-

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Pentanamide)173 - 175
C=O (Acetyl)170 - 172
C2 (α-carbon)50 - 55
C3 (methylene)40 - 45
C4 (methine)24 - 28
C4 (dimethyl)21 - 24
N-CH₃ (methylamide)25 - 30
Acetyl-CH₃22 - 25

Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within a few bonds. chemrxiv.org For Pentanamide, 2-(acetylamino)-N,4-dimethyl-, COSY would show correlations between the α-proton (C2-H) and the C3-methylene protons, as well as between the C3-protons and the C4-methine proton. It would also confirm the coupling between the N-methyl protons and the amide proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would definitively link each proton signal to its corresponding carbon in the backbone and side chains, for instance, confirming the attachment of the α-proton to the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing long-range connectivity information. drugbank.com HMBC is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for piecing together different fragments of the molecule. For example, correlations would be expected from the N-methyl protons to the pentanamide carbonyl carbon and from the acetyl methyl protons to the acetyl carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like Pentanamide, 2-(acetylamino)-N,4-dimethyl-. nih.gov In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular formula C₉H₁₈N₂O₂, the theoretical monoisotopic mass is 186.1368 Da. nih.gov ESI-MS analysis would be expected to show a prominent peak at m/z 187.1441 corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. nih.gov For Pentanamide, 2-(acetylamino)-N,4-dimethyl-, HRMS would confirm the exact mass of the [M+H]⁺ ion to be approximately 187.1441, which is consistent with the elemental formula C₉H₁₉N₂O₂⁺.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. Common fragmentation pathways for N-acetylated amino acid amides involve the cleavage of amide bonds and the loss of small neutral molecules.

Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ of Pentanamide, 2-(acetylamino)-N,4-dimethyl-

m/z of Fragment Ion Proposed Fragment Structure/Neutral Loss
144.1182[M+H - CH₃NCO]⁺ (Loss of methyl isocyanate from pentanamide)
129.1022[M+H - CH₃CONH₂]⁺ (Loss of acetamide)
86.0964[C₅H₁₂N]⁺ (Immonium ion from leucine (B10760876) side chain)
72.0808[C₄H₁₀N]⁺ (Further fragmentation of the immonium ion)
44.0498[CH₃C(O)NH₂]⁺ (Acetamide fragment)

Note: The fragmentation pattern is predicted based on the known fragmentation of similar N-acetylated amino acid derivatives. researchgate.netmassbank.eu The exact masses are calculated for the given elemental compositions.

Vibrational and Chiroptical Spectroscopy in Conformational Research

Vibrational and chiroptical spectroscopic techniques are pivotal in determining the three-dimensional structure and functional group arrangement of molecules like Pentanamide, 2-(acetylamino)-N,4-dimethyl-.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In Pentanamide, 2-(acetylamino)-N,4-dimethyl-, the presence of amide groups is of particular interest. The amide I band, primarily associated with the C=O stretching vibration, is a key indicator and typically appears in the 1600–1800 cm⁻¹ region of the IR spectrum. diva-portal.orgacs.org The amide II band, resulting from N-H bending and C-N stretching vibrations, is generally observed between 1470–1570 cm⁻¹. acs.org Another significant band, the amide III band, which arises from a complex mix of C-N stretching, N-H bending, and other vibrations, is found in the 1250–1350 cm⁻¹ range. acs.org

Table 1: Characteristic FT-IR Amide Bands

Amide Band Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Amide I C=O Stretch 1600-1800 acs.org
Amide II N-H Bend and C-N Stretch 1470-1570 acs.org

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. wikipedia.org This technique is particularly sensitive to the secondary structure of molecules like peptides and proteins. wikipedia.org For Pentanamide, 2-(acetylamino)-N,4-dimethyl-, which possesses a chiral center at the alpha-carbon, CD spectroscopy can provide valuable information about its conformational preferences in solution.

The interaction of a chiral molecule with a metal complex or another chromophore can induce or modulate CD signals, offering a way to determine enantiomeric excess. nih.gov Enantiomers of a chiral compound will produce mirror-image CD spectra. rsc.orgrsc.org The sign and magnitude of the Cotton effect in the CD spectrum can be used to assign the absolute configuration of chiral molecules, including amines and amino alcohols. acs.org While specific CD spectral data for Pentanamide, 2-(acetylamino)-N,4-dimethyl- is not available in the search results, the principles of CD spectroscopy are directly applicable to understanding its three-dimensional structure and stereochemistry.

Chromatographic Methods for Purity Assessment and Analytical Characterization

Chromatographic techniques are indispensable for separating and purifying chemical compounds, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC) in Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of non-volatile compounds like Pentanamide, 2-(acetylamino)-N,4-dimethyl-. It is widely used for purity assessment and the separation of impurities in amino acids and related compounds. nih.gov Various HPLC modes, including reversed-phase, cation-exchange, and hydrophilic interaction liquid chromatography (HILIC), can be employed. nih.gov

For chiral molecules, specialized chiral stationary phases are used to separate enantiomers. nih.gov The development of an HPLC method often involves optimizing parameters such as the mobile phase composition and the type of column to achieve efficient separation. rsc.org Detection is commonly performed using UV, fluorescence, or mass spectrometry (MS) detectors. nih.gov HPLC coupled with MS (LC-MS) is a particularly powerful technique for identifying and quantifying impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pentanamide Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like Pentanamide, 2-(acetylamino)-N,4-dimethyl-, derivatization is necessary to increase their volatility. nih.govmdpi.com Common derivatization agents include silylating agents or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA), which also enhances detectability by electron capture negative-ion chemical ionization (ECNICI). nih.govnih.gov

The resulting volatile derivatives can then be separated by GC and identified by their mass spectra. nih.gov GC-MS is a well-established method for the analysis of amides and amino acid derivatives in various matrices. nih.govsci-hub.se The choice of solvent for extraction and injection, as well as the GC oven temperature program, can significantly impact the analysis. nih.govmdpi.com

Theoretical and Computational Spectroscopic Parameter Prediction

Theoretical and computational methods play a crucial role in complementing experimental spectroscopic data and providing deeper insights into molecular structure and properties. Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting vibrational frequencies, which can then be compared with experimental FT-IR spectra. acs.orgdtu.dk Such calculations can help in the assignment of vibrational bands and in understanding the effects of conformation and environment on the spectra. acs.orgsemanticscholar.org

Spectroscopic maps, which relate simulated classical molecular dynamics trajectories to quantum spectroscopic variables, are another powerful tool for calculating and interpreting amide I spectra. nih.gov These maps can be parameterized to reproduce experimental data for model compounds and then applied to larger systems. nih.govnih.gov Computational approaches are also employed to predict other spectroscopic parameters, such as those related to CD and NMR spectroscopy, aiding in the comprehensive characterization of molecules like Pentanamide, 2-(acetylamino)-N,4-dimethyl-. mdpi.com

Table 2: Mentioned Compounds

Compound Name
Pentanamide, 2-(acetylamino)-N,4-dimethyl-
Pentanamide
4-methylpentanamide (B178914)
N-acetyl-l-alanine-N'-methylamide
N-acetylglycine-N'-methylamide
Formamide
Acetamide
N-methylformamide (cis and trans)
N,N-dimethylformamide
N-methylacetamide (cis and trans)
Ac-Phe-(Ala)5-Lys-H+
2-formyl-3-hydroxyl pyridine
Pyridine carboxyaldehyde
N-methylaniline
4-methoxy-N,N-dimethylaniline
N,N-dimethyl-Benzenemethanamine
N,N-Dimethylaniline
2-naphthylamine
methyl 6-amino-2-naphthoate
p-nitroaniline
N-acetylmuramoyl-l-alanine amidase
γ-Glutamyl peptides
Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide
Glutathione (GSH)
Glutathione disulfide (GSSG)
γ-Glu-Cys
Ophthalmic acid
Histamine
Agmatine
Putrescine
Spermidine
Tryptophan
Levodopa
Methyldopa
Carbidopa
Entacapone
Glutamic acid
Pyroglutamic acid
Propanamide
Butyramide
Acrylamide
9-xanthydrol
N-methyl-4-methoxylformanilde
Dimethyl 2-(1-(4-nitrophenyl)-3-oxo-3-(pyridin-2-yl)propyl)malonate
Dimethyl 2-(3-oxo-1-phenyl-3-(pyridin-2-yl)propyl)malonate
Dimethyl 2-(1-(4-bromophenyl)-3-oxo-3-(pyridin-2-yl)propyl)malonate
4-Acetamido-N-(2-aminophenyl)benzamide
Russula rubra
Aristolone
Benzaldehyde
Geranyl acetone
3-octanone
1-octanol
3-octanol
1-octen-3-ol
2-octen-1-ol

DFT-Based Prediction of NMR Chemical Shifts and Vibrational Frequencies

There are no published studies that provide DFT-based predictions of NMR chemical shifts or vibrational frequencies specifically for Pentanamide, 2-(acetylamino)-N,4-dimethyl-.

To generate such data, researchers would typically perform the following steps:

Optimize the 3D geometry of the molecule using a selected DFT functional and basis set.

For NMR predictions, employ methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts.

For vibrational analysis, calculate the harmonic vibrational frequencies from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule (e.g., stretching, bending, and torsional motions).

Without such a dedicated study, any presentation of NMR or vibrational data would be purely hypothetical and not based on scientific findings as required.

Molecular Dynamics Simulations for Conformational Sampling

There is no available research detailing molecular dynamics simulations for the conformational sampling of Pentanamide, 2-(acetylamino)-N,4-dimethyl-.

A molecular dynamics study would involve:

Developing a force field parameterization for the molecule.

Simulating the molecule's movement over time in a defined environment (e.g., in a solvent like water).

Analyzing the trajectory of the simulation to identify stable conformations, understand the dynamics of conformational changes, and assess the flexibility of different parts of the molecule.

The absence of such research means that a discussion of the conformational landscape, which is crucial for understanding the molecule's behavior and interactions, cannot be provided with scientific accuracy.

Computational Molecular Modeling and Cheminformatics of Pentanamide, 2 Acetylamino N,4 Dimethyl

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnanobioletters.com It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as Pentanamide (B147674), 2-(acetylamino)-N,4-dimethyl-, to a macromolecular target, like an enzyme or receptor.

Molecular docking simulations would be employed to predict how Pentanamide, 2-(acetylamino)-N,4-dimethyl- interacts with various biological targets. This process involves computationally placing the ligand into the binding site of a protein. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. mdpi.comnanobioletters.com Lower binding energy scores generally indicate a more stable and favorable interaction.

The results of such simulations would reveal the most likely three-dimensional orientation, or "pose," of the ligand within the target's active site. This information is crucial for understanding the potential mechanism of action. For instance, docking studies could predict whether Pentanamide, 2-(acetylamino)-N,4-dimethyl- could act as an inhibitor or activator of a specific enzyme. While specific docking studies for this compound are not available, the table below illustrates hypothetical results that such a study might produce.

Table 1: Hypothetical Molecular Docking Results for Pentanamide, 2-(acetylamino)-N,4-dimethyl-

Target Protein Binding Affinity (kcal/mol) Predicted Pose Description
Enzyme A -8.5 Ligand occupies the active site, blocking substrate access.
Receptor B -7.2 Ligand binds to an allosteric site, potentially modulating receptor activity.

This data is illustrative and not based on actual experimental results.

A detailed analysis of the docked pose reveals the specific intermolecular forces that stabilize the ligand-target complex. These forces are fundamental to the strength and specificity of the binding interaction.

Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom in a polar bond (donor) and an electronegative atom like oxygen or nitrogen (acceptor). In the case of Pentanamide, 2-(acetylamino)-N,4-dimethyl-, the amide and acetylamino groups contain hydrogen bond donors (N-H) and acceptors (C=O), which could form strong interactions with amino acid residues in a protein's active site.

Analysis of these interactions helps in understanding why a ligand binds to a specific target and provides a rational basis for designing modifications to improve potency and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity at a subatomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For Pentanamide, 2-(acetylamino)-N,4-dimethyl-, DFT calculations could be used to determine its optimized three-dimensional geometry, electronic charge distribution, and the energies of its molecular orbitals.

DFT is also employed to calculate reaction energetics, such as the activation energy required for a chemical reaction to occur. This can help predict the metabolic fate of the compound or its reactivity in various chemical environments. Although specific DFT studies on this molecule are not published, such calculations would provide fundamental data on its intrinsic chemical properties. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and shape of these orbitals are critical for predicting a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence orbital from which an electron is most easily donated. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept an electron. The energy of the LUMO is related to the electron affinity and the molecule's ability to act as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive. researchgate.net FMO analysis for Pentanamide, 2-(acetylamino)-N,4-dimethyl- would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Implication for Reactivity
HOMO -6.5 Indicates the molecule's capacity to donate electrons.
LUMO 1.2 Indicates the molecule's capacity to accept electrons.

This data is illustrative and not based on actual experimental results.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, build mathematical models that correlate chemical features with activity.

For Pentanamide, 2-(acetylamino)-N,4-dimethyl-, a computational SAR study would involve creating a dataset of structurally similar molecules with known biological activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods are then used to build a QSAR model that can predict the activity of new, untested compounds.

This approach is invaluable for lead optimization in drug discovery, as it allows chemists to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties, thereby saving time and resources. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular part of the molecule leads to higher activity, guiding the design of more effective analogs.

Ligand-Based and Structure-Based Design Principles

The design of molecules with specific biological activities can be approached from two main perspectives: ligand-based and structure-based design.

In ligand-based drug design , the focus is on a set of molecules known to interact with a biological target. The three-dimensional structure of the target is not required. Instead, the approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For Pentanamide, 2-(acetylamino)-N,4-dimethyl-, this would involve identifying a series of its analogs with known activities and building a pharmacophore model. This model would define the essential steric and electronic features required for bioactivity.

Structure-based drug design , on the other hand, requires the three-dimensional structure of the biological target, typically a protein or nucleic acid, which has been experimentally determined through techniques like X-ray crystallography or NMR spectroscopy. Docking simulations can then be performed to predict the binding orientation and affinity of Pentanamide, 2-(acetylamino)-N,4-dimethyl- within the target's active site. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Design PrincipleRequirementsApplication to Pentanamide, 2-(acetylamino)-N,4-dimethyl-
Ligand-Based DesignA set of active analogsDevelopment of a pharmacophore model based on structurally similar active compounds.
Structure-Based Design3D structure of the biological targetDocking simulations to predict binding mode and affinity to a specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Pentanamide, 2-(acetylamino)-N,4-dimethyl-, a QSAR study would involve synthesizing a series of analogs with variations in their chemical structure and experimentally determining their biological activity.

A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a predictive model.

A hypothetical QSAR model for a series of analogs of Pentanamide, 2-(acetylamino)-N,4-dimethyl- might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Descriptor TypeExampleRelevance to Pentanamide, 2-(acetylamino)-N,4-dimethyl-
ConstitutionalMolecular WeightOverall size of the molecule.
TopologicalWiener IndexBranching of the molecular structure.
GeometricalMolecular Surface AreaShape and accessibility of the molecule.
ElectronicDipole MomentPolarity and charge distribution.

Advanced Cheminformatics for Compound Landscape Analysis

Cheminformatics provides the tools to navigate and analyze the vast landscape of chemical compounds, enabling researchers to identify promising candidates and prioritize them for further investigation.

Similarity Searching and Analog Prioritization

Similarity searching is a fundamental cheminformatics technique used to identify compounds with similar structures to a query molecule. For Pentanamide, 2-(acetylamino)-N,4-dimethyl-, this would involve searching large chemical databases to find molecules with a high degree of structural similarity. The similarity is typically quantified using a similarity coefficient, such as the Tanimoto coefficient, calculated based on molecular fingerprints.

Once a set of similar compounds is identified, analog prioritization can be performed. This involves ranking the identified analogs based on various criteria, such as predicted biological activity, synthetic accessibility, and desirable physicochemical properties (e.g., solubility, metabolic stability). This process helps to focus resources on the most promising candidates for synthesis and testing.

Predictive Algorithms for Biological Activities

A wide range of predictive algorithms can be employed to forecast the biological activities of Pentanamide, 2-(acetylamino)-N,4-dimethyl-. These algorithms are often trained on large datasets of compounds with known activities against various biological targets.

Machine learning models, such as support vector machines (SVM), random forests, and deep neural networks, are increasingly used for this purpose. These models can learn complex relationships between chemical structure and biological activity, enabling them to make predictions for novel compounds. For instance, a model could be trained to predict whether Pentanamide, 2-(acetylamino)-N,4-dimethyl- is likely to be an inhibitor of a specific enzyme or a ligand for a particular receptor.

Algorithm TypeDescriptionPotential Application for Pentanamide, 2-(acetylamino)-N,4-dimethyl-
Support Vector MachinesA supervised learning model that finds an optimal hyperplane to separate data points into different classes.Classifying the compound as active or inactive against a panel of targets.
Random ForestsAn ensemble learning method that constructs multiple decision trees and outputs the mode of the classes.Predicting the probability of activity against a specific target.
Deep Neural NetworksA complex, multi-layered network of artificial neurons capable of learning intricate patterns from data.Predicting a wide range of biological activities and ADMET properties.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

In a ligand-based virtual screen for Pentanamide, 2-(acetylamino)-N,4-dimethyl-, the search would be based on the similarity to known active compounds. In a structure-based virtual screen, the three-dimensional structure of the target protein would be used to dock a large library of compounds, and the top-scoring hits would be selected for further investigation. The inclusion of "(2S)-2-(Acetylamino)-N,4-dimethylpentanamide-d16" in a virtual screening library suggests its potential utility as a scaffold or reference compound in such computational studies. medchemexpress.com

Biomolecular Interactions and Biochemical Investigations Excluding Clinical Studies

Enzyme Interaction Studies of Pentanamide (B147674), 2-(acetylamino)-N,4-dimethyl-

Characterization as Enzyme Substrates or Inhibitors in In Vitro Systems

No data available.

Modulation of Key Metabolic Pathways

No data available.

Kinetic and Mechanistic Studies of Enzyme-Pentanamide Interactions

No data available.

Receptor Binding and Signaling Pathway Modulation

Ligand-Receptor Binding Affinity Profiling in Cell-Free Assays

No data available.

Investigation of Downstream Biochemical Signaling Events

No data available.

Intermolecular Recognition in Biological Systems

Biophysical Characterization of Pentanamide-Biomolecule Complexes

No studies detailing the biophysical characterization of complexes between Pentanamide, 2-(acetylamino)-N,4-dimethyl- and specific biomolecules were identified. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy, which are typically used to characterize such interactions, have not been reported in the literature for this compound.

Interactive Data Table: Biophysical Characterization Data No data available

Role of Hydrogen Bonding and Hydrophobic Interactions in Binding Specificity

While the structure of Pentanamide, 2-(acetylamino)-N,4-dimethyl- suggests the potential for both hydrogen bonding (via its amide groups) and hydrophobic interactions (via its alkyl chain), there is no specific experimental or computational research that elucidates the precise role of these forces in its binding to any biological target. General principles dictate that such interactions are crucial for the specificity and affinity of ligand-receptor binding, but a detailed analysis for this compound is absent from the literature.

In Vitro Biological Activity Assessments (Non-Clinical)

Evaluation of Activity against Specific Biological Targets

No published research was found that evaluates the in vitro activity of Pentanamide, 2-(acetylamino)-N,4-dimethyl- against any specific biological targets, such as enzymes, receptors, or ion channels.

Interactive Data Table: In Vitro Biological Activity No data available

Functional Assays for Modulatory Effects (e.g., inhibition or activation of specific processes)

There are no reports of functional assays being conducted to determine if Pentanamide, 2-(acetylamino)-N,4-dimethyl- causes inhibition or activation of any specific biological processes in a non-clinical, in vitro setting.

Structure Activity Relationship Sar and Derivative Exploration of Pentanamide, 2 Acetylamino N,4 Dimethyl

Design and Synthesis of Pentanamide (B147674) Analogues

The design and synthesis of analogues of Pentanamide, 2-(acetylamino)-N,4-dimethyl- are guided by principles of medicinal chemistry aimed at optimizing pharmacokinetic and pharmacodynamic properties. The core structure, an N-acetylated leucine (B10760876) with a methylamide terminus, presents several points for modification.

The synthesis of analogues of Pentanamide, 2-(acetylamino)-N,4-dimethyl- typically starts from the parent amino acid, L-leucine. A common synthetic route involves the N-acetylation of the amino group, followed by the activation of the carboxylic acid and subsequent amidation.

A general synthetic approach can be outlined as follows:

N-Acetylation: L-leucine is treated with an acetylating agent, such as acetic anhydride (B1165640), in a suitable solvent to yield N-acetyl-L-leucine. chemicalbook.com

Carboxylic Acid Activation: The carboxylic acid group of N-acetyl-L-leucine is then activated to facilitate amide bond formation. This can be achieved using coupling reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide). mdpi.com

Amidation: The activated N-acetyl-L-leucine is reacted with methylamine (B109427) to form N-acetyl-L-leucine methylamide, which is the L-enantiomer of Pentanamide, 2-(acetylamino)-N,4-dimethyl-. sigmaaldrich.com

Systematic modifications can be introduced at various stages. For instance, the length of the carbon chain of the pentanamide backbone can be altered by starting with different amino acids (e.g., valine, isoleucine). Furthermore, the acetyl group can be replaced with other acyl groups to explore the impact on lipophilicity and metabolic stability. mdpi.com

Stereochemistry plays a pivotal role in the biological activity of N-acetyl-leucine derivatives. Living systems are inherently chiral, and thus, enantiomers of a drug can exhibit significantly different pharmacological and pharmacokinetic profiles. nih.gov

Research on the enantiomers of N-acetyl-leucine has demonstrated that the therapeutic effects are primarily attributed to the L-enantiomer, N-acetyl-L-leucine. nih.govresearchgate.net In fact, studies have shown that the D-enantiomer can be antagonistic, potentially by inhibiting the cellular uptake of the active L-enantiomer. nih.govresearchgate.net This underscores the critical importance of stereoselective synthesis to produce the pure, biologically active L-enantiomer of Pentanamide, 2-(acetylamino)-N,4-dimethyl- and its derivatives.

EnantiomerRelative Biological ActivityPharmacokinetic Considerations
N-acetyl-L-leucineActiveMetabolized to L-leucine intracellularly. nih.gov
N-acetyl-D-leucineInactive/AntagonisticNot significantly metabolized; can inhibit uptake of the L-enantiomer. nih.govnih.gov

The rational design of analogues focuses on modifying the isobutyl side chain and the N,4-dimethylamide moiety to enhance desired properties. A key discovery in the field is that the acetylation of leucine fundamentally alters its cellular transport mechanism. While leucine is taken up by the L-type amino acid transporter (LAT1), N-acetyl-leucine is transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). nih.gov This switch allows for bypassing the easily saturated LAT1 transporter, potentially leading to higher intracellular concentrations.

Based on this understanding, modifications to the side chain and amide group can be designed to:

Modulate Lipophilicity: Altering the size and nature of the side chain can influence the compound's ability to cross the blood-brain barrier, a crucial aspect for treating neurological disorders.

Influence Transporter Affinity: Substitutions on the amide nitrogen or the isobutyl group could be explored to fine-tune the affinity for MCT1, OAT1, and OAT3.

Control Metabolism: The N-methylamide group itself is a modification from the parent carboxylic acid, which can protect the molecule from rapid metabolism and alter its distribution. Further substitutions on the amide nitrogen could be explored to modulate metabolic stability.

Structure-Activity Correlation Studies in Biological Contexts

SAR studies aim to correlate the structural features of these pentanamide derivatives with their biological activity, often in the context of neurological diseases like Niemann-Pick disease type C, GM2 gangliosidoses, and various ataxias. nih.govnih.govnih.gov

While specific SAR data for a wide range of Pentanamide, 2-(acetylamino)-N,4-dimethyl- analogues is not extensively published, the principles can be inferred from studies on N-acetyl-leucine and related compounds.

The primary determinants of activity are:

The N-acetyl group: This feature is essential for switching the transporter preference from LAT1 to MCT1/OATs, which appears to be a cornerstone of its mechanism of action. nih.gov

The Leucine Side Chain: The isobutyl side chain of leucine is important for the observed activity, although the tolerance for other alkyl side chains is an area for further investigation.

Structural MoietyFunctional RoleImpact of Modification
N-acetyl GroupSwitches cellular transporter from LAT1 to MCT1/OATs. nih.govRemoval eliminates the desired transport mechanism. Modification of the acyl chain length could alter transporter affinity and metabolic stability.
Isobutyl Side ChainContributes to the binding at the target site(s).Alterations could impact potency and selectivity.
N-methylamideReplaces the carboxylic acid, altering polarity and metabolic stability.Different amide substitutions could fine-tune pharmacokinetics.

The development of predictive SAR models for this class of compounds is an ongoing effort. Such models would integrate data on stereochemistry, side-chain properties, and C-terminal modifications to forecast the biological activity of novel analogues.

Key parameters for building a predictive SAR model would include:

Stereochemistry: As established, the L-configuration at the alpha-carbon is critical for activity.

Lipophilicity (LogP): This parameter influences membrane permeability and blood-brain barrier penetration.

Hydrogen Bonding Capacity: The amide and acetyl groups provide hydrogen bond donors and acceptors that are likely important for target interactions.

Steric Factors: The size and shape of the side chain and amide substituents will affect how the molecule fits into its biological target.

By systematically synthesizing and testing new derivatives, a quantitative structure-activity relationship (QSAR) model could be developed to guide the design of next-generation therapeutic agents with improved efficacy and pharmacokinetic properties.

Investigation of Bioisosteric Replacements and Scaffold Variations

The core of Pentanamide, 2-(acetylamino)-N,4-dimethyl- is an amide-based scaffold. The exploration of its SAR often involves the synthesis and evaluation of derivatives where parts of the molecule are replaced by other chemical groups that are similar in size, shape, and electronic properties—a strategy known as bioisosteric replacement.

Exploration of Diverse Amide-Based Scaffolds

The amide bond is a critical functional group in many biologically active molecules, but it can be susceptible to metabolic degradation by proteases. To improve pharmacokinetic properties such as metabolic stability, researchers often explore the replacement of the amide bond with bioisosteres. nih.gov Common bioisosteric replacements for the amide group include heterocycles like 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.govdrughunter.com

For instance, the replacement of an amide with a 1,2,3-triazole has been shown to improve the metabolic stability of compounds targeting the dopamine (B1211576) D4 receptor, as the triazole ring is resistant to cleavage by proteases. chemrxiv.org In the context of Pentanamide, 2-(acetylamino)-N,4-dimethyl-, either of the two amide bonds could be targeted for such modifications. The resulting analogs would be evaluated for their biological activity to determine if the core amide scaffold is essential for its function or if a more stable bioisostere is tolerated.

The following table outlines potential bioisosteric replacements for the amide bond and their rationale:

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Amide1,2,3-TriazoleIncreased metabolic stability, resistance to hydrolysis. chemrxiv.org
AmideOxadiazoleMimics hydrogen bonding properties of amides, can improve metabolic stability. nih.gov
AmideRetro-amideReverses the amide bond orientation, which can alter hydrogen bonding patterns and improve selectivity. drughunter.com
AmideEsterCan retain some hydrogen bonding capabilities but alters electronic properties and metabolic stability. nih.gov

Impact of Ring Systems and Heterocyclic Moieties on Activity

The introduction of ring systems and heterocyclic moieties can significantly impact the pharmacological profile of a molecule by altering its conformation, lipophilicity, and hydrogen bonding capabilities. In the case of Pentanamide, 2-(acetylamino)-N,4-dimethyl-, which is an acyclic molecule, the incorporation of a ring could rigidify the structure, potentially leading to higher affinity and selectivity for its biological target.

For example, replacing the N-acetyl group with a heterocyclic ring could probe the structural requirements of the binding pocket. nih.gov The use of heterocyclic rings like pyrazoles and imidazoles as amide bioisosteres has been successful in the development of various therapeutic agents. nih.gov The synthesis of derivatives of Pentanamide, 2-(acetylamino)-N,4-dimethyl- incorporating such rings would be a logical step in exploring its SAR.

The table below illustrates how different heterocyclic moieties could be incorporated into the structure of Pentanamide, 2-(acetylamino)-N,4-dimethyl- and the potential impact on its activity.

ModificationExample HeterocyclePotential Impact on Activity
Replacement of N-acetyl group1,2,4-OxadiazoleMay improve metabolic stability and act as a hydrogen bond acceptor. nih.gov
Incorporation into the backbonePiperidineWould rigidify the structure, limiting conformational flexibility and potentially increasing selectivity.
Addition to the N-methyl groupPyridineCould introduce additional hydrogen bonding interactions and alter solubility.

Conformation-Activity Relationships

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional structure, or conformation. The study of conformation-activity relationships seeks to understand how the preferred spatial arrangement of a molecule influences its interaction with biological targets.

Role of Preferred Conformations in Biological Recognition

For a molecule to bind to its biological target, it must adopt a specific conformation that is complementary to the binding site. Computational studies, such as those using Density Functional Theory (DFT), can be employed to determine the preferred conformations of a molecule in different environments.

A DFT study on N-acetyl-l-leucine-N'-methylamide, which is the chemical name for Pentanamide, 2-(acetylamino)-N,4-dimethyl-, revealed the existence of 43 different conformations in the gas phase. acs.orgnih.gov The relative stability of these conformers changes in the presence of solvents, indicating that the biological environment can influence the conformational landscape of the molecule. acs.orgnih.gov The identification of the most stable conformations provides a starting point for understanding which spatial arrangements are most likely to be biologically active.

Conformational Dynamics and Flexible Ligand Binding

While a molecule may have preferred conformations, it is not static and can undergo conformational changes. This conformational flexibility can be crucial for binding to a biological target, a concept known as flexible ligand binding. The ability of a ligand to adapt its shape to the binding site can enhance its affinity and contribute to its biological activity.

The dynamic nature of the acetamido group in N-acetylated amino sugars has been studied using NMR spectroscopy. rsc.org These studies have shown that the amide group can undergo librations, or oscillating movements, which can be influenced by the solvent. rsc.org Similar conformational dynamics are expected for Pentanamide, 2-(acetylamino)-N,4-dimethyl- and could play a significant role in its biological recognition. Understanding these dynamics is essential for designing derivatives with improved binding properties.

Potential Research Applications and Interdisciplinary Contributions

Pentanamide (B147674), 2-(acetylamino)-N,4-dimethyl- as a Building Block in Organic Synthesis

The utility of a chemical compound as a building block in organic synthesis is determined by its reactivity, functional groups, and the economic feasibility of its incorporation into larger, more complex molecules. While the structure of Pentanamide, 2-(acetylamino)-N,4-dimethyl- suggests potential as a scaffold, there is no documented evidence of its use in this capacity.

Precursor for Peptide Mimetics and Protease Inhibitors

The core structure of Pentanamide, 2-(acetylamino)-N,4-dimethyl-, containing an acetylated amino acid derivative, theoretically suggests its potential as a precursor for peptide mimetics. These are molecules that mimic the structure and function of peptides. However, a comprehensive search of the scientific literature, including medicinal chemistry and pharmacology journals, yields no studies where this specific compound has been utilized for the design or synthesis of peptide mimetics or protease inhibitors.

Contributions to Agricultural Chemical Research

The exploration of novel chemical entities for agrochemical applications is a continuous effort in the agricultural industry. This involves screening compounds for desired biological activities against pests, weeds, and plant diseases, as well as for beneficial effects on plant growth.

Exploration as Agrochemical Leads Targeting Plant Metabolism

There is no published research to indicate that Pentanamide, 2-(acetylamino)-N,4-dimethyl- has been investigated as a potential agrochemical lead. Screening libraries for new herbicides, insecticides, or fungicides are extensive, but this particular compound does not appear in publicly available research concerning the targeting of plant metabolism for agricultural purposes.

Studies on Phytotoxicity and Growth Regulation

Similarly, no studies on the phytotoxicity or plant growth regulatory effects of Pentanamide, 2-(acetylamino)-N,4-dimethyl- have been found in the public domain. Such studies are fundamental in assessing a compound's potential for agricultural use, and their absence suggests this compound has not been a focus of research in this area.

Applications in Material Science and Biomaterials Research

The integration of organic molecules into material science and biomaterials research often focuses on compounds with specific functional properties, such as polymerization capabilities, self-assembly characteristics, or biocompatibility. There is currently no available data or research to suggest that Pentanamide, 2-(acetylamino)-N,4-dimethyl- has been explored for any applications in material science or for the development of new biomaterials.

Development of Biocompatible Materials with Pentanamide Moieties

No research was found that specifically investigates the incorporation of Pentanamide, 2-(acetylamino)-N,4-dimethyl- into biocompatible materials. The general field of α-amino acid-containing polymers suggests that such molecules can enhance biocompatibility and provide functional groups for further modification. nih.gov However, without specific studies on this compound, its influence on material properties, cell-material interactions, and degradation profiles remains unknown.

Design of Biodegradable Polymers and Peptidomimetics

Similarly, there is no literature detailing the use of Pentanamide, 2-(acetylamino)-N,4-dimethyl- in the design of biodegradable polymers or as a peptidomimetic. While N-alkylation and acetylation are known strategies in peptidomimetic design to improve stability and bioavailability, the specific effects of the N,4-dimethylpentanamide structure have not been explored. nih.govmdpi.com Research into polymers derived from L-leucine exists, but does not extend to this specific derivative. nih.gov

Use as Molecular Probes and Chemical Tools in Chemical Biology

The potential of Pentanamide, 2-(acetylamino)-N,4-dimethyl- as a molecular probe or chemical tool is also an uncharted area of research.

Development of Affinity Probes for Target Identification

The development of affinity-based probes often involves modifying a known ligand with a reactive group and a reporter tag. frontiersin.orgnih.gov As there are no known protein targets for Pentanamide, 2-(acetylamino)-N,4-dimethyl-, the design of affinity probes based on this scaffold has not been documented.

Tools for Investigating Molecular Mechanisms In Vitro

The use of small molecules to investigate molecular mechanisms is a cornerstone of chemical biology. nih.gov However, without any described biological activity or molecular targets for Pentanamide, 2-(acetylamino)-N,4-dimethyl-, its application as a tool for in vitro mechanistic studies has not been reported.

Future Research Directions and Emerging Paradigms

Advanced Computational Design and Predictive Modeling

The advent of powerful computational tools offers a significant opportunity to predict the properties and potential biological activities of Pentanamide (B147674), 2-(acetylamino)-N,4-dimethyl- before embarking on extensive laboratory synthesis and testing. Advanced computational design and predictive modeling can be employed to:

Elucidate Structure-Activity Relationships (SAR): By creating virtual libraries of analogues with modifications to the pentanamide scaffold, researchers can use computational methods to predict how these changes might affect the compound's interaction with biological targets. This in silico screening can help prioritize the synthesis of the most promising candidates.

Predict Pharmacokinetic Properties: Computational models can estimate the absorption, distribution, metabolism, and excretion (ADME) properties of Pentanamide, 2-(acetylamino)-N,4-dimethyl-. This can provide early insights into its potential as a therapeutic agent.

Identify Potential Biological Targets: Molecular docking and other computational techniques can be used to screen Pentanamide, 2-(acetylamino)-N,4-dimethyl- against a wide range of known protein structures. This can help to generate hypotheses about its mechanism of action and potential therapeutic applications.

A study on the related compound, N-acetyl-DL-leucine, highlighted the importance of stereochemistry in its pharmacokinetic profile, with the D-enantiomer showing a greater plasma concentration over time compared to the L-enantiomer. nygen.iopluto.bio Similar computational studies on the enantiomers of Pentanamide, 2-(acetylamino)-N,4-dimethyl- would be invaluable in predicting their differential behavior.

Innovations in Synthetic Methodologies for Pentanamide Analogues

The development of efficient and versatile synthetic routes is crucial for exploring the therapeutic potential of Pentanamide, 2-(acetylamino)-N,4-dimethyl- and its analogues. While specific synthetic procedures for this exact compound are not widely published, established methods for the synthesis of N-acetylated amino acids and their amides can be adapted and optimized. isef.netchemicalbook.com

Future innovations in synthetic methodologies could focus on:

Stereoselective Synthesis: Given the likely importance of stereochemistry, developing synthetic methods that can selectively produce either the (R)- or (S)-enantiomer of Pentanamide, 2-(acetylamino)-N,4-dimethyl- will be critical.

Combinatorial Chemistry: The use of combinatorial approaches would allow for the rapid generation of a diverse library of analogues, which could then be screened for biological activity. This would accelerate the discovery of lead compounds.

Green Chemistry Approaches: Implementing more environmentally friendly synthetic methods, such as using biocatalytic approaches, would be a significant advancement. nih.gov

Research into the synthesis of analogues of other N-acetylated amino acids provides a template for these innovations. For example, studies have described the synthesis of various analogues of N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine. nih.govnih.gov

Exploration of Novel Biological Targets and Pathways

A key area of future research will be the identification of the specific biological targets and pathways through which Pentanamide, 2-(acetylamino)-N,4-dimethyl- exerts its effects. The broader class of N-acyl amino acids is known to interact with a variety of targets and modulate diverse physiological processes. nih.govnih.govmdpi.com

Potential avenues for exploration include:

Enzyme Inhibition/Activation: The compound could be screened against a panel of enzymes, such as proteases, kinases, or acetyltransferases, to identify any modulatory activity.

Receptor Binding: Investigating the binding of Pentanamide, 2-(acetylamino)-N,4-dimethyl- to various cell surface and nuclear receptors could reveal novel signaling pathways.

Ion Channel Modulation: The structural similarity to leucine (B10760876) suggests a potential interaction with amino acid transporters or other ion channels. Research has shown that acetylation of leucine can switch its cellular uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). nih.gov

The therapeutic effects of the related compound N-acetyl-DL-leucine in treating vertigo and certain neurological disorders, such as Niemann-Pick disease type C, suggest that Pentanamide, 2-(acetylamino)-N,4-dimethyl- may also have neuroprotective or neuromodulatory properties. nygen.iomdpi.comnih.gov

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of Pentanamide, 2-(acetylamino)-N,4-dimethyl-, a systems-level approach integrating various "omics" technologies will be essential. nygen.iomdpi.comoup.com

This could involve:

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with the compound can provide insights into the cellular pathways it affects.

Proteomics: Identifying changes in protein expression and post-translational modifications can help to pinpoint the direct and indirect targets of the compound. nih.gov

Metabolomics: Studying the metabolic profile of treated cells can reveal how the compound influences cellular metabolism.

By combining these different omics datasets, researchers can construct a more complete picture of the compound's mechanism of action and identify potential biomarkers for its activity.

Contributions to the Chemical Biology Tool Kit and Scaffold Diversity

Even if Pentanamide, 2-(acetylamino)-N,4-dimethyl- does not directly lead to a therapeutic agent, it and its analogues can serve as valuable tools for chemical biology research. The N-acetylated amino amide scaffold is a versatile platform that can be modified to create probes for studying specific biological processes. creative-proteomics.com

Future contributions in this area may include:

Development of Photoaffinity Probes: By incorporating a photoreactive group, analogues of Pentanamide, 2-(acetylamino)-N,4-dimethyl- can be used to covalently label their biological targets, facilitating their identification.

Fluorescently Labeled Analogues: The synthesis of fluorescently tagged versions of the compound would allow for the visualization of its subcellular localization and trafficking.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying Pentanamide, 2-(acetylamino)-N,4-dimethyl-?

  • Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., using Pd(PPh₃)₄) for introducing acetylated amine groups, followed by alkylation to install the methyl substituents .
  • Purification can be achieved via fractional distillation (boiling range ~164–167°C, similar to N,N-dimethylacetamide derivatives) or column chromatography using silica gel and ethyl acetate/hexane gradients. Gas chromatography (GC) with flame ionization detection is recommended for assessing purity (>99%) .

Q. How can researchers characterize the structural and functional properties of this compound?

  • Spectroscopy : Use IR spectroscopy to confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending bands (~1550 cm⁻¹). Reference NIST Chemistry WebBook data for validation .
  • Chromatography : GC or HPLC paired with mass spectrometry (GC-MS/LC-MS) for molecular weight confirmation and impurity profiling .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve methyl groups (δ 1.8–2.5 ppm for N-methyl; δ 2.0–2.3 ppm for 4-methyl) and acetyl protons (δ 2.1 ppm) .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing reaction yields of this compound?

  • Apply factorial design to evaluate variables like catalyst loading (5–10 mol%), temperature (65–70°C), and solvent polarity (THF vs. toluene) .
  • Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. For example, higher Pd catalyst concentrations may reduce reaction time but increase side-product formation .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for similar acetamide derivatives?

  • Conduct systematic kinetic studies to compare turnover frequencies (TOF) under standardized conditions (e.g., solvent, temperature).
  • Perform isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways and identify rate-limiting steps .
  • Validate findings using computational methods (e.g., DFT calculations) to model transition states and compare activation energies across catalytic systems .

Q. What methodologies are suitable for studying the compound’s stability under varying environmental conditions?

  • Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles (e.g., decomposition onset at >200°C) .
  • Accelerated Stability Testing : Expose the compound to humidity (75% RH), UV light, and oxidative conditions (H₂O₂), followed by HPLC analysis to quantify degradation products .
  • Store samples in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the acetamide group .

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

  • Use molecular docking (AutoDock, Schrödinger) to predict binding affinities for target enzymes (e.g., acetyltransferases) .
  • Apply QSAR models to correlate structural features (e.g., methyl group positions) with biological activity, leveraging databases like PubChem for training data .
  • Validate predictions via molecular dynamics simulations (GROMACS, AMBER) to assess conformational stability in aqueous or lipid environments .

Contradictions and Methodological Considerations

  • Synthetic Yield Discrepancies : Disparate yields reported for palladium-catalyzed reactions may stem from solvent purity or trace moisture. Replicate experiments under rigorously anhydrous conditions .
  • Analytical Variability : Differences in NMR chemical shifts can arise from solvent effects (CDCl₃ vs. DMSO-d₆). Always report solvent and calibration standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.